molecular formula C17H17N3O6 B13437683 N-Acetyl 2-O-Benzyl Troxacitabine

N-Acetyl 2-O-Benzyl Troxacitabine

Cat. No.: B13437683
M. Wt: 359.3 g/mol
InChI Key: BAODLFFHZLIRKZ-GJZGRUSLSA-N
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Description

N-Acetyl 2-O-Benzyl Troxacitabine is a synthetic nucleoside analogue with potential applications in medicinal chemistry, particularly in the treatment of cancer. This compound is a derivative of Troxacitabine, which is known for its anticancer properties. The addition of the N-acetyl and O-benzyl groups aims to enhance its pharmacological profile and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl 2-O-Benzyl Troxacitabine involves multiple steps, starting with the preparation of the core Troxacitabine structure. The key steps include:

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: N-Acetyl 2-O-Benzyl Troxacitabine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide.

Major Products:

Scientific Research Applications

N-Acetyl 2-O-Benzyl Troxacitabine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Acetyl 2-O-Benzyl Troxacitabine involves its incorporation into the DNA of rapidly dividing cancer cells. This incorporation disrupts DNA synthesis and function, leading to cell death. The molecular targets include DNA polymerase and other enzymes involved in DNA replication . The pathways affected include the inhibition of DNA synthesis and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: N-Acetyl 2-O-Benzyl Troxacitabine is unique due to the presence of both the N-acetyl and O-benzyl groups, which enhance its stability and pharmacological profile compared to its parent compound and other derivatives .

Properties

Molecular Formula

C17H17N3O6

Molecular Weight

359.3 g/mol

IUPAC Name

[(2S,4S)-4-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-dioxolan-2-yl]methyl benzoate

InChI

InChI=1S/C17H17N3O6/c1-11(21)18-13-7-8-20(17(23)19-13)14-9-24-15(26-14)10-25-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15-/m0/s1

InChI Key

BAODLFFHZLIRKZ-GJZGRUSLSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CO[C@@H](O2)COC(=O)C3=CC=CC=C3

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2COC(O2)COC(=O)C3=CC=CC=C3

Origin of Product

United States

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